NVP-BSK805 - 1092499-93-8

NVP-BSK805

Catalog Number: EVT-278186
CAS Number: 1092499-93-8
Molecular Formula: C27H28F2N6O
Molecular Weight: 490.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-BSK805, also known as NVP-BSK805, is a substituted quinoxaline compound developed by Novartis. [] It functions as a potent and selective inhibitor of Janus kinase 2 (JAK2). [] NVP-BSK805 is primarily employed in preclinical research to investigate the therapeutic potential of JAK2 inhibition in various diseases, particularly hematological malignancies and cancers. [, , , , , , , , , , , , ]

Molecular Structure Analysis

The molecular structure of NVP-BSK805 has been analyzed through X-ray crystallography, specifically in complex with the JAK2 JH2 domain. [] This analysis revealed the specific binding pose of NVP-BSK805 within the allosteric site of JAK2 JH2, providing insights into its inhibitory mechanism. []

Mechanism of Action

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2. [] It binds to the kinase domain of JAK2, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [, ] This inhibition of JAK2 activity disrupts the JAK-STAT signaling pathway, which is constitutively activated in various cancers and myeloproliferative neoplasms. [, ] By inhibiting JAK2, NVP-BSK805 effectively reduces the phosphorylation of STAT5, a key downstream effector of JAK2 signaling. [, , , ] This, in turn, leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of tumor growth in various preclinical models. [, , , , , , , , , , , ]

Applications
  • Hematological Malignancies: NVP-BSK805 has demonstrated potent activity against JAK2V617F-positive cell lines, inhibiting their proliferation and inducing apoptosis. [, , ] In vivo studies have shown its efficacy in suppressing leukemic cell spreading and splenomegaly in a mouse model. [] Furthermore, it has shown promising results in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL) by inhibiting JAK2 signaling and prolonging survival. [, ]
  • Solid Tumors: Research suggests that NVP-BSK805 enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells in vitro and in vivo by promoting DNA damage and cell cycle arrest. [] Additionally, it has demonstrated efficacy in reducing basal-like breast tumor growth by targeting the JAK2/STAT3 pathway in CD44+CD24− breast cancer cells. []
  • Metabolic Disorders: Studies have shown that NVP-BSK805 can interfere with the action of leptin, a hormone involved in regulating energy balance. [] Chronic administration of NVP-BSK805 in mice led to increased fat mass, suggesting potential implications for metabolic function. []
  • Microglial Survival: Research indicates that NVP-BSK805, through JAK2 inhibition, can impact the survival of microglia, immune cells in the central nervous system. [] This finding suggests a potential role for NVP-BSK805 in modulating neuroinflammatory processes. []

NVP-BVB808

Compound Description: NVP-BVB808 is a type I JAK2 inhibitor, meaning it binds to the active conformation of the JAK2 enzyme. [ [] ] It has shown efficacy in preclinical studies for treating chronic myeloproliferative neoplasms. [ [] ]

NVP-CHZ868

Compound Description: NVP-CHZ868 is a type II JAK2 inhibitor, binding to the inactive conformation of JAK2. [ [, ] ] This compound has demonstrated superior potency compared to type I inhibitors like NVP-BSK805 in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL). [ [] ] NVP-CHZ868 effectively blocks JAK2 and STAT5 phosphorylation, even in the presence of the JAK2 Y931C resistance allele, which diminishes the efficacy of type I inhibitors. [ [, ] ]

Relevance: While both NVP-BSK805 (a type I inhibitor) and NVP-CHZ868 target JAK2, they differ in their binding mechanisms and efficacy against specific JAK2 mutations. [ [, ] ] NVP-CHZ868 shows promise in overcoming resistance mechanisms associated with type I inhibitors like NVP-BSK805. [ [] ]

CEP-33779

Compound Description: CEP-33779 is a JAK2 inhibitor that exhibits high P-glycoprotein (P-gp) inhibitory activity. [ [] ] It sensitizes drug-resistant cancer cells, which overexpress P-gp, to vincristine. [ [] ]

Relevance: Similar to NVP-BSK805, CEP-33779 demonstrates the dual action of JAK2 inhibition and P-gp inhibition. [ [] ] This dual functionality makes both compounds promising candidates for overcoming multidrug resistance in cancer cells. [ [] ]

Fedratinib

Compound Description: Fedratinib is an FDA-approved JAK2 inhibitor. [ [] ] Similar to NVP-BSK805, it displays P-gp inhibitory activity and can sensitize P-gp-overexpressing drug-resistant cancer cells to antimitotic drugs like vincristine. [ [] ]

Ruxolitinib

Compound Description: Ruxolitinib is a JAK inhibitor that targets both JAK1 and JAK2. [ [] ] It has been investigated for its therapeutic potential in various cancers, including bladder cancer. [ [] ]

Relevance: While both NVP-BSK805 and Ruxolitinib inhibit JAK2, Ruxolitinib also inhibits JAK1, making it a less selective inhibitor. [ [] ] This difference in selectivity profiles might lead to varying efficacy and side effect profiles.

JNJ-7706621

Compound Description: JNJ-7706621 is a small molecule that binds to the pseudokinase JAK2 JH2 allosteric site. [ [] ]

Relevance: While the specific mechanism of action might differ, both JNJ-7706621 and NVP-BSK805 target JAK2 and provide valuable tools for studying and potentially inhibiting JAK2 signaling pathways. [ [] ]

Filgotinib (GLPG0634)

Compound Description: Filgotinib (GLPG0634) is a small molecule inhibitor that targets the JAK1. [ [] ]

Relevance: While Filgotinib primarily targets JAK1, NVP-BSK805 focuses on JAK2 inhibition. [ [] ] Despite this difference, both compounds offer valuable insights into the roles of JAK family kinases in cellular signaling and potential therapeutic interventions.

Pyridone 6

Compound Description: Pyridone 6 is a pan-JAK inhibitor, targeting multiple JAK family members. [ [] ]

Relevance: Unlike the more selective NVP-BSK805, Pyridone 6's broad activity on various JAK kinases highlights the importance of understanding the specific roles of different JAK family members in diseases like multiple myeloma. [ [] ] This understanding is crucial for optimizing targeted therapy using selective JAK inhibitors.

Properties

CAS Number

1092499-93-8

Product Name

4-(2,6-difluoro-4-(3-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)quinoxalin-5-yl)benzyl)morpholine

IUPAC Name

4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine

Molecular Formula

C27H28F2N6O

Molecular Weight

490.55

InChI

InChI=1S/C27H28F2N6O/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20/h1-3,12-16,20,30H,4-11,17H2

InChI Key

IBPVXAOOVUAOKJ-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F

Solubility

Soluble in DMSO, not in water

Synonyms

NVPBSK805; NVP-BSK805; BSK805; BSK 805

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.